1,3,5,5-Tetramethyl-1,3-cyclohexadiene
Description
Contextual Significance in Advanced Organic Synthesis
The 1,3-cyclohexadiene (B119728) framework is a valuable motif in organic synthesis, primarily due to its participation in pericyclic reactions, most notably the Diels-Alder reaction. nih.govmasterorganicchemistry.com This powerful [4+2] cycloaddition allows for the stereocontrolled formation of six-membered rings, a common feature in many complex natural products and pharmaceutical agents. The substituents on the diene can significantly influence the rate and selectivity of these reactions.
The tetramethyl substitution pattern in 1,3,5,5-tetramethyl-1,3-cyclohexadiene provides a unique substrate for studying the effects of steric and electronic factors on cycloaddition reactions. The methyl groups, being electron-donating, can enhance the reactivity of the diene towards electron-deficient dienophiles. Furthermore, their steric bulk can influence the facial selectivity of the cycloaddition, potentially leading to specific diastereomeric products.
Role as a Key Intermediate and Building Block in Complex Molecule Construction
The utility of the cyclohexadiene core as a building block is well-documented in the synthesis of a variety of complex molecules. nih.gov While specific, multi-step total syntheses prominently featuring this compound as a key starting material are not extensively detailed in readily available literature, the reactivity of the parent 1,3-cyclohexadiene scaffold provides a clear blueprint for its potential applications. For instance, intramolecular Diels-Alder reactions of substituted cyclohexadienes have been employed to construct intricate bridged and fused ring systems found in various natural products. oregonstate.edu
The general strategy involves the functionalization of the cyclohexadiene core, followed by a key cycloaddition or other transformation to build molecular complexity. The resulting bicyclic adducts can then be further elaborated to target molecules. The presence of the four methyl groups in this compound can be envisioned to provide a stereochemical anchor, influencing the approach of reagents and the conformation of transition states in such synthetic sequences.
Documented Natural Occurrence and Bio-Inspired Research Implications
While there is no definitive evidence of this compound being isolated as a natural product itself, its structural relative, the γ-pyrone scaffold, is found in a diverse array of natural products. nih.govnih.gov These natural compounds are biosynthesized by a variety of organisms, including bacteria and marine life, and often exhibit significant biological activities.
The structural relationship between this compound (γ-pyronene) and these naturally occurring γ-pyrones provides a platform for bio-inspired synthetic research. nih.gov Chemists can draw inspiration from the structures of these natural products to design and synthesize novel molecules with potential therapeutic applications. For example, the synthesis of analogues of cyclocurcumin, a natural photoswitch, has been explored using a 2,6-disubstituted-γ-pyrone scaffold. nih.gov This highlights how synthetic derivatives, inspired by natural motifs, can be developed to have enhanced properties. The study of terpenoid natural products, which are biosynthetically derived from isoprene (B109036) units, also provides a context for understanding the potential origins and synthetic utility of compounds like γ-pyronene. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
1,3,5,5-tetramethylcyclohexa-1,3-diene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-8-5-9(2)7-10(3,4)6-8/h5-6H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHAWDAGEJWQJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(C1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063575 | |
| Record name | 1,3-Cyclohexadiene, 1,3,5,5-tetramethyl- | |
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Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4724-89-4 | |
| Record name | 1,3,5,5-Tetramethyl-1,3-cyclohexadiene | |
| Source | CAS Common Chemistry | |
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| Record name | 1,3,5,5-Tetramethyl-1,3-cyclohexadiene | |
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| Record name | 1,3-Cyclohexadiene, 1,3,5,5-tetramethyl- | |
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| Record name | 1,3-Cyclohexadiene, 1,3,5,5-tetramethyl- | |
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| Record name | 1,3,5,5-tetramethylcyclohexa-1,3-diene | |
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| Record name | 1,3,5,5-TETRAMETHYL-1,3-CYCLOHEXADIENE | |
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Synthetic Methodologies and Derivatization Strategies for 1,3,5,5 Tetramethyl 1,3 Cyclohexadiene
Established Synthetic Pathways
The synthesis of 1,3,5,5-tetramethyl-1,3-cyclohexadiene can be approached through several established chemical routes, including catalytic methods, reactions involving aromatic precursors, and photo-induced transformations.
Catalytic Approaches (e.g., Isoprene (B109036) and Acetone (B3395972) Condensation with Acid Catalysis)
Acid-catalyzed condensation reactions are a cornerstone in the synthesis of many cyclic compounds, including this compound. The self-condensation of acetone in the presence of an acid catalyst is a complex process that can yield a variety of products. chemrxiv.org This reaction proceeds through an initial aldol (B89426) condensation to form mesityl oxide, which can then undergo further reactions. Under specific conditions, intramolecular cyclization and dehydration can lead to the formation of the tetramethyl-substituted cyclohexadiene ring. chemrxiv.org
The reaction involves the protonation of a carbonyl group, followed by nucleophilic attack from the enol form of another acetone molecule. A series of condensation and cyclization steps ultimately forms the stable diene structure. chemrxiv.org While the direct condensation of isoprene and acetone is a plausible route, the acid-catalyzed self-condensation of acetone provides a more direct pathway to precursors like mesityl oxide and phorone, which can cyclize to form the target compound.
A related approach involves the synthesis of isoprene from acetone, which can then be used in subsequent reactions. For instance, acetone can be oxidized to methylglyoxal, which is then converted to isoprene. europa.eu This highlights the utility of acetone as a versatile starting material in the synthesis of the building blocks required for this compound.
Alternative Synthetic Routes (e.g., Benzene (B151609) and Olefin Reactions)
The transformation of aromatic compounds into cyclohexadiene derivatives represents an alternative synthetic strategy. Dearomatizing nucleophilic addition reactions to aromatic hydrocarbons are a powerful tool for creating substituted cyclohexadienes. acs.org One such method is the carbolithiation of aromatic rings. This involves the addition of an organolithium reagent to an arene, followed by quenching with an electrophile. This sequence breaks the aromaticity of the ring and introduces new substituents, yielding a functionalized cyclohexadiene. acs.org
While not a direct reaction of benzene with an olefin to form this specific tetramethyl derivative, the principle of dearomatizing a substituted benzene ring is a key strategy. For example, intramolecular carbolithiation of specifically designed aryl ethers can produce non-conjugated cyclohexadienes after being trapped by an electrophile. acs.org This methodology allows for the regioselective functionalization of an aromatic precursor to build the desired cyclohexadiene scaffold.
Another relevant method is the Birch reduction, which selectively reduces aromatic rings to 1,4-cyclohexadienes. organic-chemistry.org While this would require a highly substituted benzene precursor and further isomerization steps to achieve the 1,3-diene conjugation and specific methylation pattern, it remains a fundamental approach for the synthesis of cyclohexadiene systems from arenes.
Photo-induced Synthesis (e.g., Irradiation of Arenes in the Presence of Halide Ions)
Photochemical reactions offer unique pathways for the synthesis and rearrangement of cyclic systems. The photoisomerization of 1,3-cyclohexadiene (B119728) to 1,3,5-hexatriene (B1211904) is a well-studied pericyclic reaction governed by the Woodward-Hoffmann rules. acs.org While this is a rearrangement of a pre-existing cyclohexadiene, photochemical principles can also be applied to its synthesis.
The merger of photocatalysis with transition-metal catalysis has emerged as a powerful strategy for C-H bond functionalization in arenes. nih.gov For instance, photoredox palladium catalysis can achieve meta-oxygenation of arenes by generating radical species under mild conditions. nih.govnih.gov This involves the photo-excited generation of an acetoxy radical from a source like diacetoxyiodobenzene, which is then directed to the meta position of an arene by a palladium catalyst. nih.gov Although this specific example leads to oxygenation, the underlying principle of using light to generate reactive species that can functionalize an aromatic ring could be adapted for C-C bond formation to build the substituted cyclohexadiene structure.
Furthermore, diarylethenes, which contain aromatic rings, can undergo photochromic cyclization reactions upon irradiation with UV light to form colored isomers containing a cyclohexadiene core. nih.gov This demonstrates the potential of light to induce the formation of the cyclohexadiene ring system from aromatic precursors.
Targeted Functionalization and Derivatization Studies
The modification of this compound through isotopic labeling or the introduction of heteroatoms allows for detailed mechanistic studies and the creation of novel molecular structures.
Isotopic Labeling Techniques (e.g., Deuteration)
Isotopic labeling is an invaluable technique for tracking the path of atoms through a chemical reaction or metabolic pathway. wikipedia.org In the context of this compound, deuterium (B1214612) (²H or D) can be incorporated to study reaction mechanisms or as an internal standard in mass spectrometry.
A practical method for introducing deuterium involves using deuterated starting materials in the synthesis. For example, the synthesis of deuterated isoprene can be achieved using acetone-d6. europa.eu The deuterated acetone can be oxidized to methylglyoxal, which is then used to produce isoprene with deuterium labels at specific positions. This labeled isoprene could then, in principle, be used in a condensation reaction to form deuterated this compound. This approach allows for selective labeling of different hydrogen positions in the final molecule by using deuterated reagents at the appropriate synthetic step. europa.eu Stable isotope labeling is a powerful tool for distinguishing between endogenous and exogenous sources of molecules in biological systems and for elucidating biosynthetic pathways. nih.govnih.gov
Table 1: Potential Deuteration Strategies
| Labeled Precursor | Synthetic Step | Resulting Labeled Position in Target Molecule |
|---|---|---|
| Acetone-d6 | Initial condensation | Methyl groups on the ring |
| Deuterated water (D₂O) | H/D exchange during synthesis | Exchangeable proton positions |
| Methyl-d3 iodide | Wittig reaction for isoprene synthesis | Specific methyl group on the isoprene unit |
Preparation of Analogues with Heteroatoms (e.g., Germanium and Silicon Analogues)
The replacement of one or more carbon atoms in the cyclohexadiene ring with a heteroatom like silicon (Si) or germanium (Ge) can lead to analogues with novel chemical and physical properties. Silicon, being in the same group as carbon, can form similar cyclic structures. wikipedia.org
The synthesis of silicon-containing rings, or silacyclohexanes, is well-documented. For example, 4,4-dimethyl-4-silacyclohexanone, a silicon analogue of cyclohexanone, has been prepared and its reactivity studied. acs.org Such silacyclohexanones can be synthesized from divinylsilanes and serve as building blocks for more complex silicon-containing molecules. acs.org These methods provide a framework for how one might construct a silicon analogue of this compound, likely starting from a suitably substituted dichlorosilane (B8785471) and a diene via a cycloaddition or related reaction.
Similarly, germanium chemistry has advanced to include the synthesis of complex cyclic and polycyclic structures. Recently, an all-germanium analogue of cyclobutane-1,3-diyl was synthesized through the reduction of a chlorogermylene-coordinated germylgermylene. nih.gov This demonstrates the feasibility of incorporating germanium into complex ring systems. The strategies used to create these germanium and silicon-based cyclic compounds could be conceptually applied to the synthesis of heteroatom analogues of this compound.
Table 2: Comparison of Carbon, Silicon, and Germanium Properties
| Property | Carbon | Silicon | Germanium |
|---|---|---|---|
| Covalent Radius (pm) | 77 | 111 | 122 |
| Electronegativity (Pauling scale) | 2.55 | 1.90 | 2.01 |
| Bond Stability | Forms stable single, double, and triple bonds | Prefers single bonds; double bonds are reactive | Prefers single bonds; double bonds are highly reactive |
| Reaction with Water | Stable | Silanes react with water | Germanes react with water |
Polymerization Strategies for Cyclohexadiene Derivatives (e.g., Living Anionic Polymerization)
The polymerization of cyclohexadiene derivatives can lead to the formation of polymers with alicyclic structures in the main chain, which can impart unique thermal and mechanical properties. Living anionic polymerization is a particularly powerful technique for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. nih.gov
In living anionic polymerization, initiation and propagation of the polymer chains occur without termination or chain transfer reactions, in the absence of impurities. This allows for the synthesis of block copolymers by sequential monomer addition. atc.io The polymerization of 1,3-cyclohexadiene has been successfully achieved using alkyllithium initiators, often in the presence of a polar additive such as N,N,N',N'-tetramethylethylenediamine (TMEDA). nih.gov
Table 3: Living Anionic Polymerization of 1,3-Cyclohexadiene
| Initiator System | Monomer | Solvent | Key Findings | Reference |
| n-BuLi/TMEDA | 1,3-Cyclohexadiene | Not specified | Production of "living" polymer with narrow molecular weight distribution. Rate and yield increase with TMEDA ratio. | nih.govnih.gov |
| sec-BuLi | Benzofulvene (a fixed transoid 1,3-diene) | THF | Quantitative polymerization to polymers with predicted molecular weights and narrow molecular weight distributions. | atc.io |
| n-BuLi/TMEDA | 1,3-Hexadiene and 2,4-Hexadiene | Not specified | Low yield and broad molecular weight distribution compared to 1,3-cyclohexadiene. | nih.gov |
Advanced Studies in Reactivity and Mechanistic Organic Chemistry of 1,3,5,5 Tetramethyl 1,3 Cyclohexadiene
Pericyclic Reactions and Conservation of Orbital Symmetry
Pericyclic reactions are characterized by a cyclic redistribution of bonding electrons and proceed without the formation of ionic or radical intermediates. The stereochemical outcome of these reactions is governed by the principle of the conservation of orbital symmetry, famously articulated in the Woodward-Hoffmann rules. These rules predict the allowed and forbidden pathways for a given pericyclic reaction based on the symmetry of the molecular orbitals involved.
Electrocyclic Ring-Opening and Ring-Closure Reactions (Cyclohexadiene-Hexatriene Interconversion)
The interconversion between a cyclohexadiene and a hexatriene is a classic example of an electrocyclic reaction. For 1,3,5,5-tetramethyl-1,3-cyclohexadiene, this involves the opening of the ring to form a substituted 1,3,5-hexatriene (B1211904). This process is reversible, and the position of the equilibrium is influenced by thermodynamic factors.
The stereochemical course of the electrocyclic ring-opening and closure is dictated by the reaction conditions (thermal or photochemical) and the number of π-electrons involved. In the case of the cyclohexadiene-hexatriene system, which involves 6π-electrons, the Woodward-Hoffmann rules predict specific rotational motions of the termini of the breaking or forming sigma bond.
Under thermal conditions , the 6π-electron electrocyclic ring-closure of a hexatriene to a cyclohexadiene is predicted to proceed via a disrotatory pathway. This means that the orbitals at the termini of the forming sigma bond rotate in opposite directions (one clockwise, one counter-clockwise) to achieve constructive overlap. Conversely, the thermal ring-opening of a cyclohexadiene follows the same disrotatory path in reverse.
Under photochemical conditions , the selection rules are reversed. The photoinduced 6π-electron electrocyclic ring-opening of a cyclohexadiene is an allowed conrotatory process, where the orbitals at the termini of the breaking sigma bond rotate in the same direction (both clockwise or both counter-clockwise). acs.org The photochemical ring-opening of the parent 1,3-cyclohexadiene (B119728) is a well-studied example of this principle. ucla.edunih.govresearchgate.net
The stereochemistry of the resulting hexatriene from the ring-opening of a substituted cyclohexadiene is a direct consequence of this rotational motion. For this compound, the conrotatory opening would lead to a specific geometric isomer of the resulting tetramethyl-substituted hexatriene.
| Reaction Condition | Number of π-electrons | Allowed Pathway |
| Thermal | 6 | Disrotatory |
| Photochemical | 6 | Conrotatory |
The presence of four methyl groups on the cyclohexadiene ring significantly influences the photochemical ring-opening process. These substituents exert both steric and electronic effects that can alter the reaction rate, quantum yield, and potentially even the reaction pathway.
Electronic Effects: The methyl groups at the 1- and 3-positions are electron-donating, which can affect the energy levels of the molecular orbitals involved in the excitation and subsequent reaction. These groups can influence the absorption spectrum of the molecule and the lifetime of the excited state.
Steric Effects: The gem-dimethyl group at the C5 position introduces significant steric bulk. This steric hindrance can influence the conformational preferences of the cyclohexadiene ring and the transition state of the ring-opening process. The "gem-dimethyl effect," also known as the Thorpe-Ingold effect, can accelerate cyclization reactions by altering bond angles and reducing the entropy of activation. ucla.edunih.govacs.orgwikipedia.org In the context of ring-opening, these steric interactions could influence the dynamics of the process. While the primary photochemical event is the C-C bond cleavage, the subsequent conformational relaxation of the resulting hexatriene will be influenced by the steric clashes between the methyl groups.
Studies on related systems have shown that bulky substituents can impact the efficiency of photochemical reactions by influencing the competition between different decay pathways from the excited state.
While photochemical methods are common for inducing electrocyclic reactions, catalysis offers an alternative approach, often under milder conditions. Transition metals can catalyze electrocyclization reactions through the formation of metal-π-complexes. This complexation can lower the activation energy of the reaction by altering the electronic structure of the triene or diene. For instance, the coordination of a metal to the π-system can facilitate the orbital interactions required for the cyclization to occur under thermal conditions that would otherwise be unfavorable.
While specific studies on the metal-π-complexation catalysis of this compound electrocyclization are not prevalent in the provided search results, the general principle suggests that this could be a viable strategy to control the ring-opening and ring-closing process.
Cycloaddition Reactions
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. lumenlearning.com this compound can act as the diene component in this reaction. The reaction is a powerful tool in organic synthesis due to its high stereospecificity and regioselectivity. The mechanism is concerted, meaning all bond-forming and bond-breaking events occur in a single step through a cyclic transition state. researchgate.net
The reactivity of this compound in Diels-Alder reactions is influenced by several factors:
Diene Conformation: For a Diels-Alder reaction to occur, the diene must be in the s-cis conformation. 1,3-Cyclohexadiene is locked in an s-cis conformation, making it a reactive diene. libretexts.orgmasterorganicchemistry.com
Electronic Effects: The methyl groups at the 1- and 3-positions are electron-donating, which increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. libretexts.org This generally leads to a smaller energy gap between the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction with electron-poor dienophiles.
Steric Hindrance: The methyl groups, particularly the gem-dimethyl group at the C5 position, create significant steric hindrance. This can impede the approach of the dienophile to the diene, potentially slowing down the reaction or influencing the stereochemical outcome (endo vs. exo selectivity). masterorganicchemistry.comnih.gov The endo product is often favored due to secondary orbital interactions, but significant steric hindrance can lead to the formation of the more stable exo product. researchgate.net
While general principles of the Diels-Alder reaction are well-established, specific mechanistic studies and reaction data for this compound are not extensively covered in the provided search results. However, studies on other substituted cyclohexadienes have shown that the position of alkyl substituents is a crucial factor in their Diels-Alder reactivity.
| Diene | Dienophile | Conditions | Product(s) | Key Mechanistic Aspects |
| This compound | Electron-deficient alkene (e.g., maleic anhydride) | Thermal | Bicyclic adduct | The reaction is expected to be influenced by a combination of favorable electronic effects from the methyl groups on the diene and significant steric hindrance from the gem-dimethyl group. The stereochemical outcome (endo/exo ratio) would be a key point of investigation. |
| This compound | Electron-deficient alkyne (e.g., dimethyl acetylenedicarboxylate) | Thermal | Bicyclic adduct with a double bond | Similar to the reaction with alkenes, steric hindrance would play a major role. The resulting bicyclic product would still contain a double bond, which could potentially undergo further reactions. |
Transition Metal-Catalyzed Cycloadditions (e.g., [2+2+2] Cycloadditions)
Transition metal catalysis provides powerful methods for constructing complex molecular architectures from relatively simple starting materials. In the context of conjugated dienes like this compound, cycloaddition reactions are particularly valuable. While the broader class of [2+2+2] cycloadditions is significant, related metal-catalyzed cycloadditions have been effectively demonstrated with similar cyclic dienes.
For instance, palladium-catalyzed three-component carboamination reactions of 1,3-cyclohexadiene have been developed. dicp.ac.cn These reactions, using aryl iodides and anilines, allow for the simultaneous formation of a C-C and a C-N bond in a single operation. dicp.ac.cn The development of specialized ligands, such as Ming-Phos, has been crucial in achieving high enantioselectivity and regioselectivity, overcoming challenges like competitive chelation of the aniline (B41778) to the catalyst. dicp.ac.cn This strategy provides an efficient route to chiral cyclohexenylamines, which are valuable building blocks in pharmaceuticals. dicp.ac.cn
In a different approach, rhodium-catalyzed [4+3] cycloaddition reactions have been used to construct tricyclic scaffolds, which are central to the structure of guaiane (B1240927) sesquiterpenes like englerin A. nih.gov This type of reaction, for example between a furan (B31954) and a diazoester, showcases the utility of transition metals in facilitating higher-order cycloadditions to build complex, biologically significant motifs rapidly and stereoselectively. nih.gov
Directed Addition Reactions and Stereochemical Control
Directed addition reactions are crucial for controlling the regioselectivity and stereoselectivity of transformations involving unsaturated systems. For a substrate such as this compound, the conjugated double bonds present distinct electronic and steric environments, making directed additions a key area of study.
Hydroboration Reactions and Mechanistic Insights
Hydroboration is a powerful reaction involving the addition of a boron-hydrogen bond across a double or triple bond. researchgate.net The subsequent oxidation of the organoborane intermediate provides an elegant route to alcohols. libretexts.orglibretexts.org The reaction typically proceeds in a concerted, syn-addition fashion without the formation of a discrete carbocation, thus preventing skeletal rearrangements. libretexts.org For dienes, the reaction can be controlled to achieve either mono- or dihydroboration. researchgate.net
Regioselectivity and Stereoselectivity Studies, Including Deviations from the Anti-Markovnikov Rule
A hallmark of the hydroboration-oxidation reaction is its anti-Markovnikov regioselectivity, where the boron atom adds to the less substituted carbon of the double bond, and the hydrogen adds to the more substituted carbon. libretexts.orglibretexts.org This preference is generally governed by both steric effects (the bulky borane (B79455) group favors the less hindered position) and electronic effects. libretexts.org
However, computational studies using quantum chemical calculations have identified 1,3-cyclohexadiene as a primary example of a substrate that deviates from this established anti-Markovnikov rule. researchgate.netresearchgate.net Research indicates a strong correlation between the most polarized atomic charges on the double-bonded carbons and the lowest energy transition states, which typically predicts the reaction's outcome. researchgate.net In the case of 1,3-cyclohexadiene, it was found that conjugation with the adjacent double bond and specific geometric features of the ring are key factors that stabilize an unexpected transition state, leading to a regioselectivity that contradicts the standard rule. researchgate.net The hydroboration reaction is stereospecific, occurring via syn-addition, where the hydrogen and boron atoms add to the same face of the double bond, resulting in a cis stereochemistry. libretexts.orglibretexts.org
Investigation of Hydroboration Cascade Mechanisms and Boron-Containing Polymeric Material Formation
The hydroboration reaction serves as a gateway to more complex molecular structures and materials. The reaction can initiate cascade sequences, where the initial organoborane product undergoes further transformations. While specific cascade mechanisms originating from this compound are not extensively detailed, the fundamental reactivity of organoboranes allows for such possibilities.
Furthermore, hydroboration is a key method for creating organoboron compounds that can serve as monomers for polymerization. This provides a route to boron-containing polymeric materials, which have potential applications in various industrial and organic transformations. researchgate.net The unique electronic properties of boron, particularly its ability to form covalent bonds with carbon, have generated significant interest in developing boron-based materials and drugs. nih.gov
Silaboration Reactions
Silaboration involves the addition of a silicon-boron (Si-B) bond across an unsaturated system, such as a double or triple bond. This reaction is a powerful tool for introducing both silicon and boron functionalities into a molecule simultaneously, creating versatile intermediates for further synthesis.
Enantioselective Silaboration of Unsaturated Compounds
The enantioselective silaboration of 1,3-dienes has been a subject of significant research. For 1,3-cyclohexadiene, the development of a transition metal-catalyzed enantioselective 1,4-silaboration has been reported. By evaluating a range of chiral metal-ligand complexes, a highly effective catalyst system was identified.
Detailed mechanistic investigations revealed that the reaction pathway involves the oxidative addition of the silylborane to a Pt(0) complex. This is followed by the insertion of the 1,3-cyclohexadiene into the platinum-boron bond, which forms a π-allyl complex intermediate that can be observed experimentally.
| Catalyst System | Ligand Type | Enantiomeric Excess (ee) | Reference |
| Pt(acac)₂ / DIBALH | Phosphoramidite | Up to 82% |
The resulting allylboron products are valuable reagents themselves and can be used in subsequent reactions, such as the allylboration of aldehydes, to produce homoallylic alcohols with good to moderate diastereoselectivity. This highlights the utility of enantioselective silaboration in building blocks for complex chiral molecules. nih.govresearchgate.net
Mechanistic Investigations of Platinum-Catalyzed Silaborations
The platinum-catalyzed silaboration of conjugated dienes is a powerful method for the selective formation of carbon-silicon and carbon-boron bonds. While studies specifically detailing this compound are not prevalent, the mechanism has been elucidated using the parent 1,3-cyclohexadiene, which provides a foundational understanding applicable to its substituted derivatives. diva-portal.org
The catalytic cycle is initiated by the generation of a catalytically active Pt(0) complex. This is often achieved through the chemical reduction of a Pt(II) precursor, such as Pt(acac)₂, in the presence of phosphine (B1218219) ligands (PR₃). diva-portal.org The core mechanistic pathway involves several key steps:
Oxidative Addition: The first step is the oxidative addition of the silylborane reagent (e.g., a silyl-dioxaborolane) to the electron-rich Pt(0) center. This forms a Pt(II) intermediate containing both a silyl (B83357) and a boryl group bonded to the metal. diva-portal.org
Diene Insertion: The conjugated diene then inserts into the platinum-boron bond of the Pt(II) complex. This insertion is regioselective and results in the formation of a (η³-allyl)Pt-Si complex. diva-portal.org
Reductive Elimination: The final step is the reductive elimination from the (η³-allyl)Pt-Si intermediate, which releases the 1,4-silaborated cyclohexene (B86901) product and regenerates the active Pt(0) catalyst, allowing the cycle to continue. diva-portal.org
| Catalyst System Component | Role in Silaboration Mechanism | Reference |
| Pt(0) Complex (e.g., Pt(PR₃)₂) | Active catalyst that initiates the cycle. | diva-portal.org |
| Silylborane Reagent | Source of silyl and boryl groups. | diva-portal.org |
| Phosphine Ligand (PR₃) | Modulates the electronic properties and reactivity of the Pt center. | diva-portal.org |
| 1,3-Cyclohexadiene | Substrate that undergoes 1,4-addition. | diva-portal.org |
Oxidative Transformations (e.g., Ozonolysis, Oxidative Cleavage, Oxydehydrogenation)
The oxidative transformation of this compound, particularly through ozonolysis, represents a classic example of oxidative cleavage where the double bonds are broken to form carbonyl-containing compounds. The mechanism for the ozonolysis of 1,3-cyclohexadienes has been shown to be more complex than the long-accepted Criegee mechanism alone. nih.gov
Studies on the parent 1,3-cyclohexadiene reveal two primary competing pathways:
Criegee Mechanism: This pathway involves the [4+2] cycloaddition of ozone to a double bond to form an unstable primary ozonide (molozonide). nih.govlibretexts.org This intermediate rapidly rearranges into a more stable secondary ozonide, which can then be worked up to yield carbonyl products. libretexts.org
Hydrogen Abstraction: A second pathway with a similar energy barrier involves ozone abstracting a hydrogen atom from an allylic position (the C5 carbon) while simultaneously adding to the C1 position, which forms a hydroperoxy intermediate. nih.gov This represents a form of dehydrogenation by ozone. nih.gov
For substituted dienes like 1,4-dimethyl-1,3-cyclohexadiene, ozonolysis in a participating solvent like methanol (B129727) occurs in a stepwise manner, with the sequential cleavage of the two double bonds. cdnsciencepub.com This leads to mono-ozonolysis products first, followed by diozonolysis products. cdnsciencepub.com Applying this to this compound, a reductive workup (e.g., with Zinc or dimethyl sulfide) after ozonolysis would cleave both double bonds in the ring. This cleavage would be expected to yield a diketo-aldehyde after breaking the C1-C2 and C3-C4 bonds.
| Oxidative Process | Reagent(s) | General Outcome for 1,3-Dienes | Reference |
| Ozonolysis | 1. O₃2. Reductive Workup (e.g., Zn, DMS) | Cleavage of both double bonds to form dialdehydes, diketones, or keto-aldehydes. | libretexts.orgvaia.com |
| Ozonolysis | 1. O₃2. Oxidative Workup (e.g., H₂O₂) | Cleavage of double bonds to form dicarboxylic acids or keto-acids. | libretexts.org |
| Oxydehydrogenation | O₃ | Formation of aromatic compounds (e.g., benzene (B151609) from 1,4-cyclohexadiene) and a hydroperoxy intermediate. | nih.gov |
Catalytic Transformations and Kinetic Studies
Hydrogen Transfer Reactions and C-C Coupling with Alcohols and Aldehydes
A significant transformation of 1,3-cyclohexadienes involves their use in C-C bond-forming reactions with alcohols and aldehydes, powered by transition-metal catalysis. These reactions operate via a "hydrogen auto-transfer" or "transfer hydrogenation" mechanism, which avoids the need for pre-metalated reagents and generates minimal waste.
Groundbreaking work has shown that iridium catalysts are highly effective for this transformation. acs.org When 1,3-cyclohexadiene is reacted with a primary or secondary alcohol in the presence of a catalyst derived from [Ir(cod)Cl]₂ and a phosphine ligand (like BIPHEP), a C-C coupling occurs. acs.org The proposed mechanism is as follows:
Alcohol Dehydrogenation: The iridium catalyst first oxidizes the reactant alcohol to the corresponding aldehyde or ketone, generating an iridium-hydride species.
Diene Hydrometallation: The iridium-hydride then undergoes hydrometallation with the 1,3-cyclohexadiene, forming a nucleophilic iridium σ-allyl intermediate.
Carbonyl Addition: This iridium-allyl species attacks the aldehyde or ketone generated in the first step. This occurs via a closed, six-centered transition state to furnish the coupled alcohol product with high diastereoselectivity. acs.org
Catalyst Regeneration: Cleavage of the resulting iridium-alkoxide bond releases the final product and regenerates the active iridium catalyst. acs.org
Alternatively, the reaction can be performed directly with an aldehyde, using a sacrificial alcohol like isopropanol (B130326) as the terminal reductant under transfer hydrogenation conditions to generate the same products. acs.org Isotopic labeling studies have confirmed that hydrogen is indeed transferred from the alcohol (either the reactant or the sacrificial reductant) to the diene. acs.org
| Reactant | Catalyst System | Mechanism Type | Product Type | Reference |
| 1,3-Cyclohexadiene + Alcohol | [Ir(cod)Cl]₂ / BIPHEP | Hydrogen Auto-Transfer | Homoallylic Alcohol | acs.org |
| 1,3-Cyclohexadiene + Aldehyde | [Ir(cod)Cl]₂ / BIPHEP, i-PrOH | Transfer Hydrogenation | Homoallylic Alcohol | acs.org |
Electron Transfer Catalysis (e.g., Palladium-Catalyzed 1,4-Diacetoxylation)
Palladium-catalyzed reactions are central to the functionalization of 1,3-dienes, with 1,4-diacetoxylation serving as a premier example of electron transfer catalysis. This reaction transforms the diene into a 1,4-disubstituted cyclohexene, a valuable synthetic intermediate.
The palladium-catalyzed 1,4-diacetoxylation of cyclohexa-1,3-diene typically results in the cis-addition of two acetate (B1210297) groups across the diene system. rsc.org The mechanism, which has been extensively studied, involves the following key features:
Pd(II) Coordination: The catalytic cycle begins with the coordination of the Pd(II) catalyst to the 1,3-diene.
Nucleophilic Attack: An external nucleophile (acetate) attacks the coordinated diene from the face opposite to the metal (anti-attack), forming a (π-allyl)palladium intermediate.
This process can be run under aerobic conditions using specific co-catalysts, such as cobalt-porphyrin complexes, to re-oxidize the Pd(0) formed after the product is released back to the active Pd(II) state, making the cycle catalytic. rsc.org Kinetic studies on related palladium-catalyzed difunctionalizations of 1,3-cyclohexadiene have shown that the nucleophilic attack step can be the rate-determining step in the catalytic cycle. dicp.ac.cn This methodology provides a stereocontrolled route to 1,4-functionalized cyclic compounds, which are pivotal motifs in many bioactive molecules. nih.gov
| Reaction | Catalyst | Key Mechanistic Feature | Stereochemical Outcome | Reference |
| 1,4-Diacetoxylation | Pd(OAc)₂ | Dual nucleophilic anti-attack on a coordinated diene. | cis-1,4-diacetoxycyclohexene | rsc.orgacs.org |
| 1,4-Carboamination | Pd(0) / Ming-Phos | Nucleophilic attack as the rate-determining step. | Chiral cyclohexenylamines | dicp.ac.cn |
| 1,4-syn-Addition | Hybrid Palladium Catalysis | Radical-polar crossover mechanism. | cis-1,4-disubstituted cyclohexenes | acs.orgnih.gov |
Photochemistry and Photophysical Phenomena of 1,3,5,5 Tetramethyl 1,3 Cyclohexadiene Systems
Photo-induced Isomerizations and Molecular Rearrangements
The hallmark photochemical reaction of the 1,3-cyclohexadiene (B119728) chromophore is its electrocyclic ring-opening to form a corresponding 1,3,5-hexatriene (B1211904). acs.orgnih.gov This transformation is governed by the principles of orbital symmetry, famously articulated by Woodward and Hoffmann, which predict a conrotatory motion for the photochemical process. acs.orgnih.gov
Upon absorption of ultraviolet light, 1,3,5,5-tetramethyl-1,3-cyclohexadiene is expected to undergo a similar ring-opening isomerization. The primary photoproduct would be a substituted hexatriene, specifically (Z)-3,6,6-trimethyl-1,3,5-heptatriene. The reaction proceeds from the electronically excited state, navigating through a complex potential energy surface to yield the linear triene.
The general mechanism, extrapolated from studies on the parent 1,3-cyclohexadiene, involves the following key steps:
Photoexcitation: The molecule absorbs a photon, promoting it from the ground electronic state (S₀) to an excited singlet state (S₁), typically the bright 1¹B state. nih.gov
Ultrafast Dynamics: The molecule then undergoes rapid evolution on the excited-state potential energy surface.
Ring-Opening: This process involves the cleavage of the C1-C6 sigma bond, leading to the formation of the hexatriene isomer. nih.gov
Isomerization of the Product: The initially formed hexatriene is in a specific conformation (cZc), which can subsequently isomerize to more stable rotamers. springernature.com
While specific studies on the detailed product distribution for this compound are not extensively documented in the reviewed literature, the fundamental rearrangement to a hexatriene derivative is the principal expected photochemical pathway. The presence of methyl groups can influence the stability of the resulting triene isomers and potentially affect the quantum yield of the reaction. For instance, studies on substituted chlorotoluenes have shown that methyl group substitution can impact photodissociation dynamics. rsc.org
Excited State Dynamics and Non-adiabatic Reaction Pathways
The photochemistry of 1,3-cyclohexadiene is a textbook example of an ultrafast reaction mediated by non-adiabatic processes, occurring on the femtosecond timescale. nih.gov The journey from the photo-excited cyclohexadiene to the hexatriene photoproduct is not a simple transition on a single potential energy surface. Instead, it involves multiple electronic states and their crossings, known as conical intersections (CIs). acs.org
The currently accepted model for the parent CHD system suggests the following sequence of events:
Excitation from the ground state (1¹A) to the bright 1¹B state. nih.gov
The wavepacket rapidly moves from the 1¹B state to the lower-lying, dark 2¹A state. acs.org
The system then evolves on the 2¹A potential energy surface towards a conical intersection with the ground state (S₀). acs.org This CI acts as a photochemical funnel, enabling efficient radiationless decay back to the ground state.
At this CI, the system can either return to the starting cyclohexadiene structure or proceed to form the 1,3,5-hexatriene product. acs.org
Recent, more complex models suggest that higher-lying electronic states may also play a crucial role in the ring-opening reaction. acs.orgnih.gov The entire process, from photoexcitation to the appearance of the ground-state photoproduct, is incredibly fast, with key steps occurring within tens to hundreds of femtoseconds. nih.gov For instance, in the parent CHD, the ring-opening motion is observed to accelerate significantly after internal conversion to the ground state. nih.gov
For this compound, the fundamental dynamics are expected to be similar. However, the methyl substituents can alter the potential energy surfaces and the positions of the conical intersections, which in turn can affect the lifetime of the excited states and the branching ratio between reverting to the reactant and forming the product. The specific lifetimes and the precise pathway for the tetramethyl derivative would require dedicated transient absorption spectroscopy studies, which are not widely available in the current literature. nih.govrsc.orgyoutube.com
Table 1: Key Events in the Excited State Dynamics of 1,3-Cyclohexadiene (as a model)
| Event | Timescale | Electronic State(s) Involved | Description |
|---|---|---|---|
| Photoexcitation | Instantaneous | S₀ → S₁ (1¹B) | Absorption of a UV photon. |
| Internal Conversion | ~10-50 fs | S₁ (1¹B) → S₂ (2¹A) | Rapid population transfer to a lower-energy excited state. acs.org |
| Evolution to CI | ~50-150 fs | S₂ (2¹A) | Movement on the excited state surface towards the ground state intersection. |
| Decay to Ground State | < 200 fs | S₂/S₀ CI | Non-adiabatic transition back to the S₀ potential energy surface. |
| Product Formation | sub-picosecond | S₀ | Formation of the ground state hexatriene photoproduct. nih.gov |
Photosensitization Studies and Quantum Yield Determinations
The quantum yield (Φ) of a photochemical reaction is a critical measure of its efficiency, defined as the number of molecules undergoing a specific event divided by the number of photons absorbed. nih.gov For the photoisomerization of 1,3-cyclohexadiene to 1,3,5-hexatriene, the quantum yield in solution is approximately 0.4. springernature.com This value indicates that for every 100 photons absorbed, about 40 molecules of cyclohexadiene are converted to hexatriene.
Determining the photoisomerization quantum yield involves careful measurement of the light absorbed by the sample and the amount of product formed or reactant consumed. nih.govresearchgate.net This can be achieved through various spectroscopic and chromatographic techniques.
Photosensitization is another avenue to study photochemical reactions. In this process, a "sensitizer" molecule absorbs the light and then transfers the energy to the reactant molecule, which then undergoes the reaction. This is particularly useful for populating triplet excited states, which are often not accessible by direct excitation. While the ring-opening of cyclohexadienes is predominantly a singlet-state reaction, photosensitization studies can provide valuable information about the triplet energy surface and competing reaction pathways.
For this compound, specific, experimentally determined quantum yields for its photoisomerization are not readily found in the surveyed literature. However, it is known that substituent effects can influence quantum yields. rsc.org The methyl groups could potentially alter the efficiency of intersystem crossing to the triplet state or affect the branching ratio at the conical intersection, thereby changing the quantum yield relative to the parent CHD. A decrease in quantum yield with certain substitutions has been observed in other photoisomerization systems. nih.govresearchgate.net
Table 2: Comparison of Photoisomerization Quantum Yields (Illustrative)
| Compound | Reaction | Quantum Yield (Φ) | Notes |
|---|---|---|---|
| 1,3-Cyclohexadiene | Ring-opening to 1,3,5-hexatriene | ~0.4 springernature.com | Well-established value for the parent system. |
| Azobenzene | trans to cis isomerization | 0.11-0.25 | Varies with solvent and excitation wavelength. rsc.org |
| Fulgide (Aberchrome 670) | Ring-closing | 0.27 (in polystyrene) | An example of a photochromic system. researchgate.net |
| This compound | Ring-opening | Not available | Data not found in the reviewed literature. |
Photochemistry of Organometallic Analogues (e.g., Germanium and Silicon Analogs)
The study of organometallic analogues of 1,3-cyclohexadiene, where one or more carbon atoms in the ring are replaced by heteroatoms like silicon (Si) or germanium (Ge), reveals interesting effects of the heteroatom on the photochemical behavior. acs.org These studies provide insights into how the nature of the atoms within the ring influences the reaction pathways.
Research on the photochemistry of 1,2-digermacyclohexa-3,5-dienes, which are germanium analogues of 1,3-cyclohexadiene, has shown a different reaction pathway compared to the carbon-only system. Upon photolysis, compounds like 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-digermacyclohexa-3,5-diene undergo extrusion of a dialkylgermylene (R₂Ge:) fragment to yield the corresponding germacyclopentadiene. acs.org
For example, the photolysis of 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-digermacyclohexa-3,5-diene results in the quantitative formation of 1,1-dimethyl-2,3,4,5-tetraphenyl-1-germacyclopenta-2,4-diene and dimethylgermylene. acs.org This contrasts with the electrocyclic ring-opening typical of 1,3-cyclohexadienes.
Similarly, silicon analogues of 1,3-cyclohexadiene also exhibit unique photochemical transformations that differ from their carbon counterparts, highlighting elemental effects on the product distribution. acs.org These reactions often involve the extrusion of silylenes or germylenes, leading to ring contraction rather than ring-opening.
Table 3: Photochemical Reactions of 1,3-Cyclohexadiene and its Organometallic Analogues
| Compound | Primary Photochemical Reaction | Product Type |
|---|---|---|
| 1,3-Cyclohexadiene | Electrocyclic Ring-Opening | Acyclic Triene |
| 1,2-Digermacyclohexa-3,5-diene | Germylene Extrusion | Germacyclopentadiene |
| 1,2-Disilacyclohexa-3,5-diene | Silylene Extrusion | Silacyclopentadiene |
This divergence in reactivity underscores the significant role that the atoms comprising the ring play in directing the outcome of photochemical reactions.
Advanced Spectroscopic Characterization and Analytical Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 1,3,5,5-tetramethyl-1,3-cyclohexadiene.
While comprehensive, publicly available, peer-reviewed spectral data for this compound is limited, the expected ¹H and ¹³C NMR signals can be predicted based on its chemical structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The vinylic protons on the conjugated diene system would appear in the downfield region, typically between 5.0 and 6.5 ppm. The allylic protons on the methylene (B1212753) group would resonate further upfield, and the methyl protons would produce characteristic singlet signals. The integration of these signals would correspond to the number of protons of each type.
A detailed analysis of related compounds, such as substituted 1,3-cyclohexadienes, is often used to assign the spectra of new derivatives. For instance, in studies of transfer hydrogenation and hydrosilylation reactions catalyzed by tris(pentafluorophenyl)borane, ¹H and ¹³C NMR are routinely used to characterize the products, which may include derivatives of cyclohexadiene. rsc.org
To unambiguously assign the ¹H and ¹³C NMR spectra of complex molecules like this compound, two-dimensional NMR techniques are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity of the proton network within the molecule. For example, it would show correlations between the vinylic protons and adjacent allylic protons.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. This information is crucial for confirming the carbon skeleton.
In the broader context of cyclohexadiene chemistry, 2D NMR techniques are fundamental for the microstructural analysis of polymers derived from 1,3-cyclohexadiene (B119728), where the repeating units can have different stereochemistries and linkages.
¹¹B NMR spectroscopy is a powerful tool for studying reactions involving boron-containing reagents, such as hydroboration. The hydroboration of dienes can lead to various products, and ¹¹B NMR allows for the direct observation of the boron species formed during the reaction. rsc.orgnih.gov
In the context of this compound, its reaction with borane (B79455) reagents like BH₃·SMe₂ can be monitored using ¹¹B NMR. The resulting spectra can identify the formation of mono- and dihydroboration products, as well as other boron-containing intermediates or polymeric materials. rsc.org The chemical shifts in ¹¹B NMR are sensitive to the coordination number and the substituents on the boron atom, providing detailed information about the reaction pathway. sdsu.edu For example, tricoordinate boranes resonate at a much lower field compared to tetracoordinate boranes. sdsu.edu The analysis of organoboranes derived from dienes through ¹¹B NMR can provide quantitative information about the regioselectivity and stereoselectivity of the hydroboration reaction. nih.gov
Mass Spectrometry (MS) Applications in Compound Identification and Fragmentation Pathway Analysis
Mass spectrometry of this compound, also known as γ-pyronene, provides valuable information for its identification and structural analysis through the study of its fragmentation patterns. nist.gov In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.
The mass spectrum of this compound shows a molecular ion peak at a mass-to-charge ratio (m/z) of 136, corresponding to its molecular weight. nist.gov The fragmentation of the molecular ion is a key feature of the mass spectrum. Common fragmentation pathways for cyclic alkenes involve ring opening followed by a series of bond cleavages. A prominent fragmentation pathway for this compound is the loss of a methyl group (CH₃), resulting in a significant peak at m/z 121. This is due to the formation of a stable allylic carbocation. Further fragmentation can occur, leading to smaller ions that provide additional structural information. The study of these fragmentation patterns is essential for distinguishing between isomers and for identifying the compound in complex mixtures. libretexts.org
Table 1: Predicted m/z values for adducts of this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 137.13248 |
| [M+Na]⁺ | 159.11442 |
| [M-H]⁻ | 135.11792 |
| [M+NH₄]⁺ | 154.15902 |
| [M+K]⁺ | 175.08836 |
Data sourced from PubChemLite. uni.lu
Vibrational Spectroscopy (IR) for Functional Group Analysis and Mechanistic Probes
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the different types of bonds and structural features.
The most notable features in the IR spectrum include:
C-H stretching vibrations: The sp² C-H bonds of the diene typically show absorption bands above 3000 cm⁻¹, while the sp³ C-H bonds of the methyl and methylene groups absorb below 3000 cm⁻¹.
C=C stretching vibrations: The conjugated diene system gives rise to one or more strong absorption bands in the region of 1600-1670 cm⁻¹.
C-H bending vibrations: These appear in the fingerprint region (below 1500 cm⁻¹) and are characteristic of the substitution pattern of the double bonds.
The NIST WebBook provides access to the gas-phase IR spectrum of this compound, which can be used as a reference for its identification. nist.gov In mechanistic studies, such as the hydroboration of dienes, FT-IR analysis is employed to monitor the reaction by observing the disappearance of C=C bonds and the appearance of new bonds, like B-H or B-C bonds. rsc.org
Electronic Spectroscopy (UV-Visible) for Electronic Transitions and Reaction Monitoring
UV-Visible spectroscopy provides insights into the electronic structure of this compound, particularly the π-electron system of the conjugated diene. The absorption of UV light promotes electrons from lower energy molecular orbitals to higher energy ones.
The parent compound, 1,3-cyclohexadiene, exhibits a strong π → π* electronic transition in the UV region, typically around 256 nm. nih.gov For this compound, the presence of four methyl groups as substituents on the diene system is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maximum. This is due to the electron-donating nature of the alkyl groups, which raises the energy of the highest occupied molecular orbital (HOMO).
UV-Visible spectroscopy can also be a valuable tool for monitoring reactions involving this compound. For example, in photochemical reactions, the disappearance of the characteristic UV absorption of the diene can be used to follow the reaction progress as it is converted into photoproducts that may have different absorption properties. nih.govubc.ca The study of the electronic spectra is also crucial for understanding the photochemistry of cyclohexadienes, such as the electrocyclic ring-opening reaction to form hexatrienes. nih.gov
Advanced Time-Resolved Spectroscopy for Dynamic Process Observation in this compound and Related Systems
The study of ultrafast molecular processes, such as photochemical reactions, necessitates the use of sophisticated spectroscopic techniques capable of capturing events on femtosecond (10⁻¹⁵ s) timescales. For cyclic dienes like this compound, these methods are crucial for observing the complex electronic and nuclear dynamics that occur following photoexcitation. While direct experimental studies on this compound using these advanced techniques are not extensively documented in peer-reviewed literature, a comprehensive understanding can be constructed from the vast body of research on its parent compound, 1,3-cyclohexadiene (CHD). The photochemical ring-opening of CHD to form 1,3,5-hexatriene (B1211904) (HT) is a textbook example of an electrocyclic reaction and has been a focal point for the application and development of time-resolved spectroscopy. ed.ac.ukresearchgate.netwolfresearchgroup.com
These techniques provide a window into the fleeting moments of a chemical reaction, tracking the molecule's journey from its initial excited state through transient intermediates to the final product. photonics.com The principles and findings from studies on CHD are directly applicable for predicting the behavior of its substituted derivatives, including this compound.
Probing Ultrafast Dynamics: Methodologies
The primary approach in these experiments is the pump-probe technique. A femtosecond laser pulse (the "pump") excites the molecule to a higher electronic state, initiating the dynamic process. A second, time-delayed laser pulse (the "probe") then ionizes or scatters from the molecule. By varying the delay time between the pump and probe pulses, it is possible to create a series of snapshots that map the evolution of the system. photonics.com
Several advanced variations of this methodology are employed:
Time-Resolved Photoelectron Spectroscopy (TRPES): In TRPES, the probe pulse is energetic enough to eject an electron from the molecule. The kinetic energy of this electron is measured, which provides information about the electronic state of the molecule at that instant. By mapping the photoelectron signal over time, researchers can track the population dynamics of the electronic states involved in the reaction. researchgate.netrsc.org
Femtosecond Electron Diffraction: This powerful technique directly images the molecular structure as it changes. A pulse of electrons is scattered by the molecules, and the resulting diffraction pattern provides information on the distances between atoms. By capturing these patterns at various pump-probe delays, a "molecular movie" of the atoms in motion can be reconstructed, directly observing processes like bond breaking and ring-opening. ed.ac.ukwolfresearchgroup.com
Femtosecond Soft X-ray Transient Absorption: This method uses X-ray pulses to probe the elemental and chemical-state-specific environment within the molecule. By tuning the X-ray energy to the absorption edges of specific atoms (like the carbon K-edge), one can gain insight into the changes in the local electronic structure around that atom as the reaction proceeds. uni-kiel.de
Research Findings from the 1,3-Cyclohexadiene (CHD) Model System
The electrocyclic ring-opening of CHD is a model for understanding more complex photobiological reactions, such as the synthesis of vitamin D. ed.ac.uk Upon excitation with UV light, CHD is promoted to an electronically excited state (the 1¹B₂ state). From here, it undergoes an exceptionally rapid evolution through a series of transient states and conical intersections—points where potential energy surfaces cross, facilitating efficient non-radiative transitions. nih.govnih.gov
Time-resolved studies on CHD have revealed a multi-step process with distinct timescales:
Initial Excitation and Relaxation: After initial excitation, the molecule moves from the bright 1¹B₂ state to a dark, doubly excited 2¹A₁ state. researchgate.netnih.gov This transition is incredibly fast, occurring on the order of tens of femtoseconds.
Passage Through Conical Intersection: The 2¹A₁ state is short-lived and acts as a gateway to the ground state potential energy surface. The decay of this intermediate state marks the critical step where the molecule is directed toward either reforming the CHD ground state or proceeding to the ring-opened HT product. rsc.org
Ring-Opening and Vibrational Cooling: The actual breaking of the carbon-carbon sigma bond and the opening of the ring occur on a timescale of approximately 100-150 femtoseconds. rsc.org The newly formed 1,3,5-hexatriene is in a highly vibrationally excited ("hot") state, which then cools over several picoseconds by dissipating energy.
The table below summarizes key dynamic events and their associated timescales as observed in time-resolved studies of 1,3-cyclohexadiene.
| Dynamic Process/Event | Spectroscopic Method(s) | Observed Timescale | Reference(s) |
| Population of 2¹A₁ Intermediate State | Time-Resolved Spectroscopy | Rise time of 55 fs | nih.gov |
| Depopulation of 2¹A₁ Intermediate State | Time-Resolved Spectroscopy | Decay time of 84 fs | nih.gov |
| Decay of Mechanistically Significant Signals | Time-Resolved Photoelectron Spectroscopy (TRPES) | 100–150 fs | rsc.org |
| Structural Ring-Opening Motion | Ultrafast Electron Diffraction | Sub-picosecond | ed.ac.uk |
Influence of Tetramethyl Substitution
The addition of four methyl groups to the cyclohexadiene ring, as in this compound, is expected to significantly alter the photochemical dynamics observed in the parent CHD molecule. Theoretical studies on substituted dienes show that both steric and electronic effects play a crucial role. nsf.govchemrxiv.org
Steric Effects: The bulky methyl groups introduce steric hindrance. This repulsion can destabilize the transition states and intermediates involved in the reaction pathway. For the 4π-electrocyclic ring-opening, steric clashes can raise the energy barrier for the reaction, potentially slowing it down or making alternative pathways more competitive. nsf.govchemrxiv.org
Electronic Effects: Methyl groups are weakly electron-donating. This property can alter the energies of the molecular orbitals and the potential energy surfaces of the excited states, thereby influencing the reaction dynamics.
Computational studies on related substituted systems have shown that tetra- and octa-alkylation can significantly destabilize the conical intersections that lead to ring-opening. nsf.gov This suggests that the quantum yield of the ring-opening reaction for this compound might be lower than that of the unsubstituted CHD. The timescales for the dynamic processes would also likely be affected, though predicting the precise nature of this change without direct experimental data is challenging. Advanced time-resolved spectroscopy would be the definitive tool to uncover these specific dynamic alterations.
The table below outlines the anticipated effects of the methyl groups on the photochemical properties of this compound compared to the unsubstituted parent compound.
| Property | Unsubstituted 1,3-Cyclohexadiene (CHD) | Expected Effect in this compound | Rationale |
| Reaction Pathway | Dominated by 4π-disrotatory electrocyclic ring-opening. | Ring-opening pathway is likely disfavored. | Steric repulsion from methyl groups destabilizes the ring-opening transition state. nsf.govchemrxiv.org |
| Energy of Intermediates | Defined energy profile for excited states and conical intersections. | Energy of the conical intersection leading to ring-opening is likely increased. | Closed-shell steric repulsions weaken the σC−C-bonds of the cyclohexadiene ring. nsf.gov |
| Reaction Timescales | Ultrafast dynamics on the femto- to picosecond scale. | Reaction dynamics are expected to be altered; may be slower or follow different pathways. | Changes in potential energy surfaces due to electronic and steric effects of substituents. nsf.govnih.gov |
Computational Chemistry and Theoretical Modeling of 1,3,5,5 Tetramethyl 1,3 Cyclohexadiene
Electronic Structure Theory Calculations
Electronic structure calculations, rooted in quantum mechanics, are fundamental to predicting the intrinsic properties of a molecule. unipd.it These methods are used to determine molecular geometries, reaction energetics, and electronic properties that govern reactivity. unipd.it
Quantum chemical calculations are employed to determine the distribution of electrons within the 1,3,5,5-tetramethyl-1,3-cyclohexadiene molecule, which is crucial for understanding its reactivity. While specific studies detailing the atomic charge distribution for this exact molecule are not extensively available in the reviewed literature, general principles and data for related structures provide a framework for understanding. The NIST WebBook contains reaction thermochemistry data for the compound, also known as γ-Pyronene. nist.gov
Methods such as Natural Bond Orbital (NBO) analysis or Mulliken population analysis are typically used to assign partial charges to each atom, revealing sites susceptible to nucleophilic or electrophilic attack. The four electron-donating methyl groups are expected to increase the electron density of the diene system compared to the unsubstituted 1,3-cyclohexadiene (B119728).
Reaction energetics, including the calculation of enthalpies of formation (ΔfH°), Gibbs free energies of formation (ΔfG°), and activation energies for various reactions, can be predicted using these computational methods. chemeo.com Such calculations are vital for assessing the feasibility and outcomes of chemical transformations.
Table 1: Predicted Thermochemical and Physical Properties of this compound Data sourced from computational predictions and available databases.
| Property | Value | Unit | Source |
| Molecular Formula | C₁₀H₁₆ | nist.gov | |
| Molecular Weight | 136.2340 | g/mol | nist.gov |
| Enthalpy of Vaporization (ΔvapH°) | 39.9 ± 0.8 | kJ/mol | chemeo.com |
| Normal Boiling Point (Tboil) | 425.16 | K | chemeo.com |
| Octanol/Water Partition Coeff. (logPoct/wat) | 3.759 | chemeo.com | |
| XlogP (Predicted) | 2.9 | uni.lu |
Computational modeling is a key tool for predicting the regio- and stereoselectivity of organic reactions, which is a critical aspect of synthesis design. rsc.org For reactions involving this compound, such as cycloadditions or catalytic functionalizations, theoretical calculations can evaluate the transition state energies for all possible pathways. The pathway with the lowest activation barrier corresponds to the major product, thus predicting the reaction's outcome.
For instance, in Diels-Alder reactions, the substitution pattern on the diene significantly influences the regiochemistry of the addition. nih.gov While specific computational studies predicting the stereoselective outcomes for this compound were not prominent in the search results, studies on related systems show that factors like steric hindrance from the gem-dimethyl group at the C5 position and the electronic effects of the methyl groups at C1 and C3 would be critical in determining the facial selectivity of an incoming dienophile. researchgate.netlibretexts.org Supramolecular templating strategies have also been shown to control the regio- and stereoselectivity of photochemical cycloadditions in related systems. rsc.org
Non-adiabatic Molecular Dynamics Simulations for Photochemical Reactions
The photochemical ring-opening of 1,3-cyclohexadiene (CHD) to 1,3,5-hexatriene (B1211904) (HT) is a classic example of a pericyclic reaction studied extensively by computational methods. nih.govarxiv.org Non-adiabatic molecular dynamics simulations, which account for transitions between different electronic states, are essential for modeling these processes. ruhr-uni-bochum.de These simulations often employ trajectory surface hopping (TSH) methods to model the evolution of the molecule after photoexcitation. nih.gov
While detailed non-adiabatic simulations have been performed for the parent CHD, demonstrating its path through conical intersections that facilitate the conversion to hexatriene, similar specific studies on this compound are less common in the literature. nih.govresearchgate.net The presence of methyl substituents would be expected to alter the potential energy surfaces and the dynamics of the ring-opening process. These substituents could influence the lifetime of the excited state and the branching ratio between returning to the ground state reactant or proceeding to the ring-opened product.
Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts CCS values are computationally predicted and provide insight into the molecule's shape in the gas phase.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 137.13248 | 126.8 |
| [M+Na]⁺ | 159.11442 | 135.7 |
| [M-H]⁻ | 135.11792 | 131.2 |
| [M+K]⁺ | 175.08836 | 134.3 |
| Data sourced from PubChemLite. uni.lu |
Mechanistic Computational Studies (e.g., Pericyclic Reactions, Catalytic Cycles, Hydroboration Pathways)
Computational chemistry provides indispensable tools for elucidating complex reaction mechanisms. scispace.com For this compound, this includes modeling pericyclic reactions, catalytic cycles, and other multi-step transformations.
Pericyclic Reactions: The photochemical ring-opening is a textbook pericyclic reaction. researchgate.net Computational studies on the parent CHD have revealed a complex mechanism involving multiple electronic states and conical intersections. nih.govarxiv.org Density Functional Theory (DFT) and more advanced methods like CASPT2 are used to map the potential energy surfaces and identify the key transition states and intermediates that govern the reaction. rsc.org The methyl groups in this compound would influence the orbital energies and steric interactions, thereby modifying the activation barriers and reaction dynamics compared to unsubstituted CHD.
Catalytic Cycles: Palladium-catalyzed reactions, such as the three-component carboamination of 1,3-cyclohexadiene, have been studied to understand their mechanism and selectivity. dicp.ac.cn Computational modeling of such cycles for the tetramethylated analogue would involve calculating the energies of all intermediates and transition states in the proposed catalytic loop, including oxidative addition, migratory insertion, and reductive elimination steps. This would clarify the roles of the ligand and substituents in determining the reaction's efficiency and selectivity.
Hydroboration Pathways: While specific computational studies on the hydroboration of this compound were not found, theoretical methods are generally used to investigate the regioselectivity of such reactions. Calculations would typically compare the transition states for boron addition to the different double bond carbons, taking into account both electronic and steric effects to predict the major product.
Conformational Analysis and Molecular Dynamics
The three-dimensional structure and flexibility of this compound are key determinants of its reactivity. The cyclohexadiene ring is not planar and exists in a half-chair conformation. researchgate.net
Conformational Analysis: This process involves identifying all stable conformers and their relative energies. For this compound, this would involve analyzing the ring pucker and the rotational orientations of the methyl groups. Computational protocols, sometimes benchmarked against extensive datasets, are used to perform these analyses efficiently. nih.gov The relative stability of different conformers is determined by calculating their free energies, which is essential for understanding the composition of a sample at thermal equilibrium. nih.gov
Molecular Dynamics (MD): MD simulations model the atomic motions of the molecule over time. mdpi.com For this compound, MD simulations can reveal the dynamics of ring inversion, the rotation of methyl groups, and how the molecule explores its conformational space. These simulations provide a dynamic picture that complements the static view from conformational analysis. mdpi.com
Theoretical Insights into Substituent Effects on Reactivity
The four methyl groups on the this compound scaffold have profound electronic and steric effects on its reactivity compared to the parent 1,3-cyclohexadiene.
Electronic Effects: Methyl groups are electron-donating. The groups at the C1 and C3 positions increase the electron density of the conjugated π-system. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), which generally accelerates reactions with electron-deficient reagents, such as in Diels-Alder reactions. researchgate.netresearchgate.net
Steric Effects: The steric bulk of the methyl groups, particularly the gem-dimethyl group at the C5 position, can hinder the approach of reagents. This steric hindrance can control the stereoselectivity of reactions by blocking one face of the molecule. In transition states, steric clashes can raise the activation energy, potentially slowing down a reaction or favoring a less hindered pathway. researchgate.net
Computational studies on the reactions of substituted cyclohexadienes have confirmed that both the number of electron-donating groups and their proximity to the reacting carbon atoms can promote charge transfer in the transition state, influencing the reaction rate. researchgate.netresearchgate.net
This compound: A Versatile Compound in Advanced Chemical Synthesis and Materials Science
The compound this compound is a member of the cyclohexadiene group of organic compounds. biosynth.com Its distinct molecular structure makes it a valuable component and precursor in a variety of specialized research and industrial applications, ranging from the synthesis of complex biologically active molecules to the development of innovative materials and organometallic complexes.
Applications in Advanced Chemical Synthesis and Materials Science Research
The unique reactivity of 1,3,5,5-tetramethyl-1,3-cyclohexadiene, particularly its nature as a substituted diene, allows for its use in several advanced scientific fields.
This compound serves as a versatile starting material and intermediate in the synthesis of complex organic molecules with potential biological activity. guidechem.comontosight.ai Its ability to participate in key chemical reactions makes it a valuable building block for creating scaffolds found in pharmaceuticals, agrochemicals, and other fine chemicals. guidechem.comontosight.aiguidechem.com
A significant application of this compound is in cycloaddition reactions to form 1,4-aminoalcohols. Research has demonstrated that this compound reacts with high regioselectivity in molybdooxaziridine-catalyzed reactions with anilines to produce these aminoalcohols. rsc.org This transformation is noteworthy as the 1,4-aminoalcohol moiety is a crucial structural element in many biologically active products. The reaction's efficiency and selectivity highlight the compound's utility in constructing complex molecular frameworks. rsc.org
Furthermore, the diene structure is a recurring motif in some naturally occurring steroids. rsc.org For instance, studies on the reactivity of ergosterol (B1671047) and vitamin D3, which contain diene systems, show they can be efficiently converted to corresponding 1,4-aminoalcohols. rsc.org The reactivity of this compound in similar transformations underscores its potential as a precursor or model compound for synthesizing steroid analogues and other bioactive molecules. Its involvement as a model diene in Diels-Alder and retro-Diels-Alder reaction studies is also crucial for developing methods to synthesize complex natural products and their derivatives. plu.edu
The compound has also been identified in the extracts of various plants known for their medicinal properties, such as Ginkgo Biloba, Saffron (Crocus sativus), and Frankincense (Boswellia species), where it contributes to the plant's volatile organic compound (VOC) profile. sarpublication.commdpi.comphcogcommn.orggriffith.edu.au Extracts from these plants have been studied for antibacterial and other therapeutic activities. phcogcommn.orggriffith.edu.au
Table 1: Research Findings on the Synthesis of Bioactive Scaffolds
| Precursor | Reaction Type | Catalyst/Reagents | Product Type | Significance | Reference |
|---|---|---|---|---|---|
| This compound | Molybdooxaziridine-catalyzed aminohydroxylation | Aniline (B41778), Molybdooxaziridine | 1,4-aminoalcohol | Forms key structural motif for biologically active compounds with high regioselectivity. | rsc.org |
| Ergosterol, Vitamin D3 | Molybdooxaziridine-catalyzed aminohydroxylation | Aniline, Molybdooxaziridine | 1,4-aminoalcohols | Demonstrates efficient conversion of steroid dienes, relevant to modifying natural products. | rsc.org |
In materials science, this compound is utilized in the synthesis of specialized polymers and materials through Diels-Alder chemistry. This reaction allows for the creation of compounds that can be incorporated into advanced material systems. For example, it can be used as the diene component to react with various dienophiles, leading to the formation of adducts that are then integrated into larger polymer structures. googleapis.com
One notable application is in the formulation of film-forming compositions for the electronics industry. The compound is used to create specific adducts that are part of silsesquioxane-based materials. googleapis.com These compositions can be used to fabricate films with desirable characteristics, such as low dielectric constants, making them suitable for use as interlayer dielectrics in semiconductor devices. googleapis.com Additionally, these materials show potential for applications as high refractive index materials, gas adsorption materials, and resist materials for lithography. googleapis.com
Research is also exploring its use in drug-delivery systems. The reversible nature of the Diels-Alder reaction (i.e., the retro-Diels-Alder reaction) is being investigated as a mechanism for controlled drug release. plu.edu In these systems, a drug-containing dienophile could be attached to a polymer backbone that includes a diene moiety. This compound is being studied as a model diene for such applications, where the release of the drug is triggered by the cleavage of the Diels-Alder adduct. plu.edu
The characteristics of this compound make it relevant to the development of smart materials and its presence in fuel-related contexts. The thermally reversible Diels-Alder reaction, a key reaction for this compound, is a fundamental principle behind certain smart materials, such as self-healing polymers and responsive systems. plu.edu The ability to form and break bonds under thermal stimulus allows for materials that can respond to their environment.
In the context of fuels, this compound has been identified as a component in the pyrolysis products of lignocellulosic biomass. Pyrolysis is a key process in the production of second-generation biofuels. While not a direct additive for modulating ignition, its presence in biofuel mixtures is significant. Related aromatic compounds like mesitylene (B46885) are known to be used as additives in aviation gasoline, suggesting a role for similar cyclic hydrocarbons in fuel blends. lookchem.com
This compound is explicitly used as a ligand in the field of organometallic chemistry. biosynth.comlookchem.com Its electron-rich diene system can effectively coordinate to metal centers, forming stable organometallic complexes.
A specific and significant application is in the synthesis of organic ruthenium compounds. For instance, this compound is reacted with a ruthenium source to form a complex where it serves as a cyclohexadienyl ligand. google.com This resulting organoruthenium complex is designed to be a precursor material for chemical vapor deposition (CVD). The complex has suitable thermal stability and a low decomposition temperature, which allows for the deposition of thin ruthenium films at relatively low temperatures. google.com This process is critical in the manufacturing of microelectronics and other advanced technologies where precise thin film deposition is required.
Table 2: Chemical Compounds Mentioned
| Compound Name | IUPAC Name | Molecular Formula |
|---|---|---|
| This compound | 1,3,5,5-Tetramethylcyclohexa-1,3-diene | C₁₀H₁₆ |
| Ergosterol | (3β,22E)-Ergosta-5,7,22-trien-3-ol | C₂₈H₄₄O |
| Vitamin D3 | (3β,5Z,7E)-9,10-Secocholesta-5,7,10(19)-trien-3-ol | C₂₇H₄₄O |
| Mesitylene | 1,3,5-Trimethylbenzene | C₉H₁₂ |
Future Research Directions and Emerging Trends for 1,3,5,5 Tetramethyl 1,3 Cyclohexadiene
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The reactivity of the diene system in 1,3,5,5-tetramethyl-1,3-cyclohexadiene presents a fertile ground for the application and development of novel catalytic systems. Research on the parent 1,3-cyclohexadiene (B119728) has demonstrated the utility of transition metal catalysts in achieving a variety of transformations. researchgate.netrsc.org Future work on the tetramethylated derivative should focus on adapting and extending these methodologies.
A key area of interest lies in asymmetric catalysis to yield chiral products, which are of significant value in pharmaceuticals and fine chemicals. For instance, palladium-catalyzed three-component carboamination reactions have been successfully applied to 1,3-cyclohexadiene to produce chiral cyclohexenylamines. dicp.ac.cn Investigating similar reactions with this compound using newly designed chiral ligands could lead to the synthesis of unique and complex molecular architectures. The steric hindrance introduced by the gem-dimethyl group at the C5 position would likely influence the regio- and stereoselectivity of such reactions, necessitating the development of bespoke catalyst systems.
Furthermore, the exploration of earth-abundant metal catalysts, moving beyond traditional precious metals, would align with the principles of green chemistry. Investigating the catalytic activity of metals like iron, copper, or nickel for reactions such as cycloadditions, hydrogenations, and isomerizations of this compound could unlock more economical and sustainable synthetic routes.
In-depth Mechanistic Elucidation Using Cutting-Edge Spectroscopic and Computational Techniques
A thorough understanding of reaction mechanisms is paramount for optimizing existing transformations and discovering new ones. The photochemical ring-opening of 1,3-cyclohexadiene to 1,3,5-hexatriene (B1211904) is a classic example of a pericyclic reaction that has been extensively studied using advanced spectroscopic techniques. nih.gov Similar in-depth studies on this compound are warranted.
Ultrafast transient absorption spectroscopy and time-resolved photoelectron spectroscopy could be employed to probe the excited-state dynamics of this compound upon photoexcitation. This would shed light on the influence of the methyl substituents on the reaction pathway and the lifetimes of transient intermediates.
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for modeling reaction pathways and predicting the structures and energies of transition states. chemrestech.com Such studies on this compound could provide valuable insights into its thermal and photochemical reactivity, guiding experimental efforts. For example, computational models could predict the feasibility of various pericyclic reactions and the impact of the tetramethyl substitution on the activation barriers.
Rational Design of Derivatives with Tuned Photochemical and Electronic Properties
The core structure of this compound serves as a scaffold for the rational design of new molecules with tailored properties. By introducing various functional groups onto the cyclohexadiene ring, it is possible to modulate its electronic and photochemical characteristics.
For instance, the introduction of electron-withdrawing or electron-donating groups could alter the energy levels of the frontier molecular orbitals, thereby influencing the compound's absorption and emission properties. This could lead to the development of novel photochromic materials or fluorescent probes. The synthesis and study of such derivatives, for which this compound would be a key precursor, is a promising avenue for future research. biosynth.com
The photochemical isomerization of cyclohexadienes is a key step in the biosynthesis of vitamin D. By designing derivatives of this compound that mimic this process, it may be possible to develop new light-activated molecular switches or systems for controlled release applications.
Potential in Bio-Inspired Chemical Transformations and Supramolecular Assembly
The structural motifs found in natural products often provide inspiration for the development of new chemical transformations and materials. While direct bio-inspired applications of this compound are not yet reported, its structural relationship to terpenes and other natural products suggests potential in this area.
Future research could explore the use of this compound and its derivatives as building blocks in the synthesis of complex, biologically active molecules. Its use as a ligand in organometallic chemistry also opens the door to creating bio-inspired catalysts that mimic the function of metalloenzymes. biosynth.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
